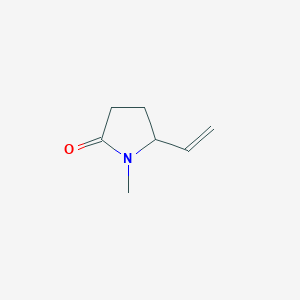
1-Methyl-5-vinylpyrrolidin-2-one
Número de catálogo B8599305
Peso molecular: 125.17 g/mol
Clave InChI: CAMTXCZONDSTBR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US05496958
Procedure details


21 g (179 mmol) of gamma-vinylbutyrolactone prepared as in Example 1 were stirred with 125 g of 40% strength aqueous methylamine in an autoclave at 280° C. for two hours. After cooling, the reaction mixture was concentrated at 50° C./20 mbar. The residue (22.7 g) was distilled using a spinning band column to yield 10.3 g (46%) of 5-vinyl-N-methylpyrrolidone.


Yield
46%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([CH:3]1[O:8][C:6](=O)[CH2:5][CH2:4]1)=[CH2:2].[CH3:9][NH2:10]>>[CH:1]([CH:3]1[N:10]([CH3:9])[C:6](=[O:8])[CH2:5][CH2:4]1)=[CH2:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C1CCC(=O)O1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated at 50° C./20 mbar
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue (22.7 g) was distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)C1CCC(N1C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.3 g | |
| YIELD: PERCENTYIELD | 46% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
